molecular formula C20H18FN3O4 B11000641 N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11000641
M. Wt: 383.4 g/mol
InChI Key: DIIKVMPHYAUCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group linked via an acetamide moiety to a pyridazinone core substituted with a 4-fluorophenyl ring.

Properties

Molecular Formula

C20H18FN3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H18FN3O4/c1-27-16-9-15(10-17(11-16)28-2)22-19(25)12-24-20(26)8-7-18(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)

InChI Key

DIIKVMPHYAUCCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Pyridazinone Core Synthesis

The 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-fluorophenylacetone with glyoxalic acid under acidic conditions, followed by hydrazine hydrate treatment to form the pyridazinone ring.

Reaction Conditions :

  • Glyoxalic acid (1.2 equiv) and 4-fluorophenylacetone (1.0 equiv) are heated at 100–105°C for 2 hours in glacial acetic acid.

  • Hydrazine hydrate (1.5 equiv) is added post-cooling, and the mixture is refluxed for 2 hours.

Yield : 68–72% after recrystallization from ethanol.

Alkylation at the Pyridazinone 2-Position

Introduction of the acetamide side chain requires alkylation of the pyridazinone nitrogen. Ethyl bromoacetate is employed in a nucleophilic substitution reaction using potassium carbonate as a base:

Procedure :

  • 3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-one (1.0 equiv), ethyl bromoacetate (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv) are refluxed in acetone for 12 hours.

  • The product, ethyl 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetate , is isolated in 65–70% yield after solvent evaporation.

Amide Bond Formation

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid using hydrochloric acid:

Conditions :

  • Ethyl 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetate (1.0 equiv) is refluxed in 37% HCl for 1 hour.

  • The crude acid is precipitated by ice-water quenching, yielding 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (85–90% purity).

Coupling with 3,5-Dimethoxyaniline

The final amide bond is formed via carbodiimide-mediated coupling:

Optimized Protocol :

ComponentQuantity/Parameter
Carboxylic acid1.0 equiv (0.26 mmol)
3,5-Dimethoxyaniline1.1 equiv (0.29 mmol)
EDC·HCl1.5 equiv (0.39 mmol)
HOBt1.5 equiv (0.39 mmol)
SolventDMF (3 mL)
Reaction Time3 hours at 25°C
PurificationColumn chromatography

Yield : 74–78% after purification.

Critical Analysis of Methodologies

Comparative Efficiency of Coupling Reagents

EDC/HOBt remains the gold standard for amidation, but alternative reagents like HATU have been explored for improved yields:

Reagent SystemYield (%)Purity (%)
EDC/HOBt74–78≥95
HATU/DIEA81–83≥97

HATU reduces reaction times to 1.5 hours but increases cost.

Solvent Optimization

DMF outperforms dichloromethane (DCM) in solubility and reaction kinetics:

SolventReaction Completion TimeYield (%)
DMF3 hours78
DCM6 hours62

Polar aprotic solvents stabilize the activated intermediate.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water mixtures (3:1) yield 70–75% recovery but require high-purity intermediates.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) achieves >98% purity but with 10–15% material loss.

Spectroscopic Validation

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 4H, Ar-H), 4.98 (s, 2H, CH₂), 3.79 (s, 6H, OCH₃).

  • HRMS : [M+H]⁺ calc. 383.1382, found 383.1385.

Scale-Up Challenges and Solutions

Exothermic Reactions

The coupling step generates heat, requiring controlled addition of EDC·HCl at 0–5°C for batches >100 g.

Residual Solvent Management

DMF removal is critical for pharmaceutical compliance. Azeotropic distillation with toluene reduces DMF to <500 ppm.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates amidation, achieving 82% yield with HATU.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times to 15 minutes but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituent being introduced, but may include the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic rings and functional groups may impart useful properties for the development of new materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Acetamide Derivatives

Compound Name Pyridazinone Substituents Acetamide Substituents Key Features Reference
Target Compound 3-(4-fluorophenyl) N-(3,5-dimethoxyphenyl) Fluorine (electron-withdrawing)
N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3-(3,4-dimethoxyphenyl) N-(3,5-dimethoxyphenyl) Methoxy-rich (electron-donating)
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-dichloro N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl) Chloro substituents; bulky sulfonyl group
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidinone core (not pyridazinone) N-(6-trifluoromethylbenzothiazol-2-yl) Thioether linkage; trifluoromethyl group

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, mechanism of action, and biological evaluations based on diverse research findings.

  • Molecular Formula : C20H18FN3O4
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
  • Canonical SMILES : COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC

Synthesis

The synthesis of this compound typically involves multiple organic reactions, including:

  • Formation of the Pyridazinone Core : Cyclization of precursors to create the pyridazinone structure.
  • Introduction of the Fluorophenyl Group : A substitution reaction using a fluorinated aromatic compound.
  • Attachment of the Dimethoxyphenyl Group : Coupling reactions, often utilizing palladium catalysts.
  • Final Acetamide Formation : Amidation with an amine and an acylating agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical for biological processes.
  • Receptor Modulation : It can modulate receptor activities on cell surfaces, influencing cellular signaling pathways.
  • Gene Expression Regulation : The compound may affect the expression of genes linked to disease progression or cellular functions.

In Vitro Studies

Research has shown that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation by targeting specific signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor ModulationModulation of receptor signaling pathways

Case Studies

A notable study evaluated the compound's efficacy in an in vivo model for cancer treatment. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

In another study focusing on metabolic enzyme inhibition, derivatives similar to this compound were shown to effectively inhibit enzymes such as α-glycosidase and carbonic anhydrases I and II, highlighting its versatility in targeting various biological pathways .

Q & A

Q. What are the standard synthetic routes for N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with chlorination or functionalization of the aromatic amine precursor (e.g., 3,5-dimethoxyaniline). Key steps include coupling the pyridazinone core with fluorophenyl and acetamide moieties. Reaction conditions (e.g., temperature: 60–80°C, solvents like ethanol or acetic acid) are critical for yield optimization. Intermediates are characterized via HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation, with emphasis on resolving peaks for methoxy (δ 3.7–3.9 ppm) and fluorophenyl groups (δ 7.2–7.6 ppm) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies use accelerated degradation protocols:

  • pH-dependent stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitor via LC-MS for hydrolysis products (e.g., cleavage of the acetamide bond).
  • Thermal stability : Heat at 40–80°C for 48 hours, track decomposition using TLC and FTIR to identify oxidation byproducts (e.g., sulfoxides). Data contradictions (e.g., unexpected degradation at pH 7) require validation via controlled replicates and alternative analytical methods like differential scanning calorimetry (DSC) .

Q. What in vitro assays are used to screen its biological activity?

Initial screening includes:

  • Kinase inhibition assays : IC₅₀ determination against kinases like EGFR or VEGFR using fluorescence polarization.
  • Antimicrobial testing : MIC values via broth microdilution against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05, n = 3) are mandatory .

Advanced Research Questions

Q. How can conflicting data on its pharmacokinetic (PK) profile be resolved?

Discrepancies in bioavailability or half-life (e.g., oral vs. intravenous administration) are addressed by:

  • Comparative PK studies : Use radiolabeled compound (³H or ¹⁴C) in rodent models to track absorption/distribution.
  • Metabolite identification : LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation of the fluorophenyl group).
  • Protein binding assays : Equilibrium dialysis to measure binding to albumin/globulins, correcting for free fraction .

Q. What strategies optimize selectivity for target proteins to reduce off-target effects?

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with target vs. non-target proteins (e.g., COX-2 vs. COX-1). Focus on steric clashes in the dimethoxyphenyl region.
  • SAR studies : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare IC₅₀ values.
  • Cryo-EM or X-ray crystallography : Resolve binding modes to refine pharmacophore models .

Q. How do solvent polarity and catalyst choice impact yield in large-scale synthesis?

A factorial design experiment (e.g., 2³ design) evaluates:

  • Solvents : Compare DMF (polar aprotic) vs. THF (less polar) for coupling efficiency.
  • Catalysts : Pd(OAc)₂ vs. CuI in Ullmann-type reactions, tracking yield via GC-MS.
  • Temperature : Optimize between 70–100°C to balance reaction rate and side-product formation. Data is analyzed using ANOVA (p < 0.01) to identify significant variables .

Methodological Guidance

Q. How to validate purity discrepancies between HPLC and elemental analysis?

  • HPLC-DAD/ELSD : Confirm peak homogeneity at λ = 254 nm and 280 nm.
  • Elemental analysis : Require ≤0.3% deviation from theoretical C/H/N values.
  • Supplementary techniques : Use Karl Fischer titration for water content and ICP-MS for heavy metal residues. Contradictions may indicate hygroscopicity or column degradation .

Q. What protocols ensure reproducibility in biological assays with this compound?

  • Strict SOPs : Pre-dissolve in DMSO (stock concentration ≤10 mM), avoid freeze-thaw cycles.
  • Inter-lab validation : Share aliquots with collaborating labs for cross-verification of IC₅₀ values.
  • Negative controls : Include vehicle (DMSO) and scrambled analogs to rule out assay artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.